Netupitant N-Oxide

Beschreibung

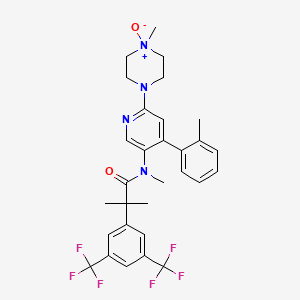

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-(2-methylphenyl)pyridin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F6N4O2/c1-19-8-6-7-9-23(19)24-17-26(39-10-12-40(5,42)13-11-39)37-18-25(24)38(4)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUOVQVMCOPBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910808-11-6 | |

| Record name | RO-0713001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910808116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-0713001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q2I9HLY8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Characterization of Netupitant N Oxide

Formation Pathways of Netupitant (B1678218) N-Oxide

The biotransformation of netupitant into Netupitant N-Oxide is a result of oxidative metabolism. vulcanchem.com

The formation of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. vulcanchem.comnih.gov In vitro metabolism studies have confirmed the involvement of CYP enzymes in the metabolism of netupitant. europa.eueuropa.eu

The principal enzyme responsible for the N-oxidation of netupitant to form this compound is CYP3A4. vulcanchem.comdrugbank.comcaymanchem.com To a lesser extent, CYP2C9 and CYP2D6 also contribute to the metabolism of netupitant. vulcanchem.comdrugbank.comdrugs.com The extensive metabolism of netupitant is highlighted by the fact that after a single oral dose, the parent drug is rapidly metabolized. tga.gov.au

Current research primarily points to the central role of CYP enzymes in the formation of this compound. vulcanchem.com While other enzymatic or non-enzymatic pathways may exist, the available literature emphasizes the CYP-mediated oxidation. vulcanchem.com Interestingly, electrochemical methods using a boron-doped diamond working electrode have been shown to successfully mimic the N-oxidation process that produces this compound, offering a non-biological system for studying its formation. vulcanchem.com

Cytochrome P450 (CYP) Enzyme Involvement in N-Oxidation

Quantitative Assessment of this compound in Biological Matrices

The quantification of this compound in biological samples like plasma is crucial for understanding its pharmacokinetic profile.

This compound is a significant circulating metabolite. europa.eu The plasma exposure to this compound (M2) is notable, although it is the lowest among the three major metabolites relative to the parent compound. tga.gov.au The area under the curve (AUC) for M2 was approximately 14% of the parent netupitant. tga.gov.aunih.gov In contrast, the AUCs for metabolites M1 and M3 were about 29% and 33% of the parent drug, respectively. tga.gov.aunih.gov The mean maximum plasma concentration (Cmax) of M2 was approximately 47% of the parent compound. tga.gov.auclinicaltrials.gov

Table 1: Metabolite Exposure Ratios Relative to Parent Netupitant

| Metabolite | Mean Cmax (% of Parent) | Mean AUC (% of Parent) |

|---|---|---|

| M1 (desmethyl derivative) | ~11% | ~29% |

| M2 (N-oxide derivative) | ~47% | ~14% |

Data sourced from multiple clinical studies. tga.gov.auclinicaltrials.gov

Following oral administration of netupitant, this compound is detectable in plasma. fda.gov After a single oral dose of 300 mg of netupitant, plasma concentrations of the parent drug reach their peak (Cmax) in approximately 5 hours. tga.gov.au The metabolite M2 has been observed to have the lowest AUC relative to the parent drug among the major metabolites. europa.eu The median time to maximum concentration (Tmax) for metabolite M2 was reported to be 5 hours. clinicaltrials.gov

Table 2: List of Compounds

| Compound Name |

|---|

| Netupitant |

| This compound (M2) |

| Desmethyl-netupitant (M1) |

| Hydroxy-netupitant (M3) |

| Palonosetron |

| Dexamethasone |

| Ketoconazole |

| Rifampicin |

| Digoxin |

| Dabigatran |

| Colchicine |

| Docetaxel |

| Irinotecan |

| Midazolam |

| Erythromycin |

| Levonorgestrel |

| Ethinyl estradiol |

| Cisplatin |

| Cyclophosphamide |

| Cytarabine |

| Doxorubicin |

| Mitomycin C |

| Aprepitant |

| Sorbitol |

| Sucrose |

Metabolite Profiling and Identification Techniques

This compound, also known as M2, is one of three major metabolites detected in human plasma following oral administration of netupitant. europa.euwikipedia.orgeuropa.eu It is formed through the oxidation of the nitrogen atom in the piperazine (B1678402) ring of the parent molecule. vulcanchem.com This metabolic process is predominantly mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 and CYP2D6. nih.goveuropa.eucaymanchem.com Studies have shown that the systemic exposure to this compound (M2) accounts for approximately 14% of the exposure to netupitant. nih.govfda.govnih.gov Like its parent compound, this compound is pharmacologically active and demonstrates binding affinity for the neurokinin 1 (NK1) receptor. drugbank.comnih.govfda.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the detailed profiling of drug metabolites due to its high sensitivity, specificity, and capacity for multiplexing. mercodia.comnih.govnih.gov In the context of netupitant metabolism, a validated LC-MS/MS method has been successfully developed and employed for the simultaneous quantification of netupitant and its primary metabolites, including this compound (M2), from human plasma samples. nih.govnih.gov

This analytical method provides the necessary precision and accuracy to characterize the pharmacokinetic profiles of each compound. nih.gov The established LC-MS/MS method demonstrates a high degree of reliability for quantifying this compound. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Lower Limit of Quantification (LLOQ) | ~2 ng/mL |

| Precision | 5% to 8% |

| Accuracy | -16% to 7% |

The application of LC-MS/MS extends to the analysis of samples from various pharmacokinetic studies, enabling researchers to build a comprehensive picture of how this compound is formed and cleared from the body. researchgate.net The technique's ability to differentiate between structurally similar compounds, such as a parent drug and its metabolites, is critical for accurate metabolic profiling. nih.govnih.gov

To comprehensively track the absorption, distribution, metabolism, and excretion (ADME) of netupitant and all its related materials, human mass balance studies are conducted using a radiolabeled version of the drug. nih.govpsu.edu A key study involved the administration of a single oral 300 mg dose of carbon-14-labeled netupitant ([14C]-Netupitant) to healthy male subjects. fda.govresearchgate.net

Following administration, the total radioactivity in plasma was compared to the concentration of the unchanged parent drug. fda.govtga.gov.au The mean plasma netupitant to plasma radioactivity ratios were observed to range from 0.13 to 0.49 over a 96-hour period post-dose. tga.gov.aueuropa.eu These ratios showed a time-dependent decrease, especially after 24 hours, which indicates that netupitant is rapidly and extensively metabolized into other compounds, including this compound. fda.goveuropa.eu The geometric mean values for exposure (AUC₀₋t) and maximum concentration (Cmax) of netupitant were approximately 34% and 41%, respectively, of the corresponding values for total radioactivity, with the difference being attributed to the presence of metabolites. fda.gov

Mass balance results from the study provided detailed insights into the excretion pathways. The recovery of total radioactivity from excreta was approximately 73% by 336 hours (14 days). psu.edu Extrapolated data predicted that over 90% of the administered radioactive dose would be eliminated by day 29. nih.govresearchgate.net The primary route of elimination for netupitant and its metabolites is through the hepatic/biliary system, with a minor role for the renal pathway. nih.govpsu.edu

| Excretion Route | Percentage of Administered Dose (Estimated) |

|---|---|

| Hepatic/Biliary (Feces) | ~86.5% |

| Renal (Urine) | ~4.75% |

Pharmacological Activity and Receptor Interactions of Netupitant N Oxide

Affinity and Selectivity for Neurokinin-1 (NK1) Receptors

In vitro studies have established that Netupitant (B1678218) N-Oxide binds to the human NK1 receptor. drugbank.comfda.gov While specific binding affinity values (such as Kᵢ or pKᵢ) for Netupitant N-Oxide are not detailed in the available literature, its activity is compared qualitatively to its parent compound and other metabolites. tga.gov.auresearchgate.net The parent compound, Netupitant, is a highly potent and selective antagonist for the human NK1 receptor, with a reported Kᵢ value of 0.95 nM. medchemexpress.comcaymanchem.com It demonstrates over 1000-fold selectivity for the NK1 receptor compared to NK2 and NK3 receptors. medchemexpress.com

The plasma protein binding for this compound (M2) is greater than 97%, which is slightly lower than that of the parent Netupitant and the other two major metabolites (M1 and M3), which are over 99% bound to plasma proteins. wikipedia.orgtga.gov.autga.gov.au

Table 1: Comparative Plasma Protein Binding

| Compound | Plasma Protein Binding (%) |

|---|---|

| Netupitant | >99.5% |

| Metabolite M1 (desmethyl) | >99% |

| Metabolite M2 (N-Oxide) | >97% |

| Metabolite M3 (OH-methyl) | >99% |

Data sourced from multiple references. wikipedia.orgfda.govtga.gov.autga.gov.aueuropa.eu

Metabolites M1, M2, and M3 have all been shown to bind to the NK1 receptor. drugbank.comfda.gov In terms of systemic exposure in humans following a single oral dose of Netupitant, the AUC (Area Under the Curve) for this compound (M2) was the lowest of the three major metabolites, at approximately 14% of the parent drug. fda.govfda.govtga.gov.au In contrast, the AUC for metabolites M1 and M3 were about 29% and 33% of the parent, respectively. fda.govfda.govtga.gov.au

Table 2: Systemic Exposure of Netupitant Metabolites Relative to Parent Compound

| Metabolite | Mean AUC (% of Parent) | Mean Cmax (% of Parent) |

|---|---|---|

| M1 (desmethyl) | 29% | 11% |

| M2 (N-Oxide) | 14% | 47% |

| M3 (OH-methyl) | 33% | 16% |

Data sourced from FDA and TGA documentation. fda.govtga.gov.au

In Vitro Pharmacological Characterization

In vitro experiments confirm that Netupitant and its metabolites are pharmacologically active. wikipedia.orgresearchgate.net These studies are crucial for understanding the direct effects of the compounds on cellular targets.

Delayed emesis is largely associated with the activation of NK1 receptors by Substance P. drugbank.comresearchgate.neteuropa.eu As an NK1 receptor antagonist, Netupitant functions by inhibiting these Substance P-mediated responses. drugbank.comeuropa.eueuropa.eu In vitro and in vivo studies have demonstrated that Netupitant effectively inhibits these responses. researchgate.neteuropa.eueuropa.eu The metabolites, including this compound, also contribute to this activity by binding to the NK1 receptor. drugbank.comnih.gov However, specific data quantifying the potency of this compound in inhibiting Substance P-mediated responses in vitro is not available in the provided sources.

In Vivo Pharmacodynamic Evaluation

The in vivo effects of Netupitant and its metabolites are evaluated to understand their physiological impact within a living organism.

Positron Emission Tomography (PET) studies in humans have been conducted to measure the brain NK1 receptor occupancy of the parent compound, Netupitant. fda.govtga.gov.auresearchgate.net These studies show that Netupitant crosses the blood-brain barrier and achieves high and long-lasting occupancy of brain NK1 receptors. tga.gov.auresearchgate.neteuropa.eu Following a single 300 mg oral dose of Netupitant, receptor occupancy in the striatum remained high over several days. fda.govtga.gov.autga.gov.au Specific brain receptor occupancy data for the this compound metabolite itself is not available, as these studies measure the combined effect of the parent drug and its active metabolites.

Table 3: Brain NK1 Receptor Occupancy in Striatum After a Single 300 mg Oral Dose of Netupitant

| Time After Administration | Receptor Occupancy (%) |

|---|---|

| 6 hours | 92.5% |

| 24 hours | 86.5% |

| 48 hours | 85.0% |

| 72 hours | 78.0% |

| 96 hours | 76.0% |

Data reflects the total occupancy by Netupitant and its active metabolites. fda.govtga.gov.auresearchgate.nettga.gov.aueuropa.eu

Brain Receptor Occupancy Studies

Positron Emission Tomography (PET) Imaging in Humans

Positron Emission Tomography (PET) studies have been instrumental in understanding the in-vivo activity of netupitant, the parent compound of this compound. nih.gov These studies have primarily focused on quantifying the extent and duration of neurokinin-1 (NK1) receptor occupancy in the human brain following oral administration of netupitant. nih.govtga.gov.au

In a key human PET study, the brain penetration and NK1 receptor occupancy of netupitant were evaluated using the selective tracer [¹¹C]-GR205171. nih.govnih.gov The study assessed single doses of 100 mg, 300 mg, and 450 mg of netupitant. nih.govtga.gov.au The results demonstrated that netupitant readily crosses the blood-brain barrier and achieves a high degree of NK1 receptor occupancy. tga.gov.aufda.gov For the 300 mg dose, receptor occupancy in the striatum was observed to be high and sustained over several days. tga.gov.aueuropa.eueuropa.eu

The table below summarizes the NK1 receptor occupancy in the striatum at various time points after the administration of a single 300 mg oral dose of netupitant. tga.gov.aueuropa.eueuropa.eu

Table 1: NK1 Receptor Occupancy in Human Striatum Following a Single 300 mg Oral Dose of Netupitant

| Time Post-Administration (Hours) | Receptor Occupancy (%) |

|---|---|

| 6 | 92.5 |

| 24 | 86.5 |

| 48 | 85.0 |

| 72 | 78.0 |

| 96 | 76.0 |

Data derived from human PET imaging studies. tga.gov.aueuropa.eueuropa.eu

Animal Pharmacodynamic Models

The pharmacological activity of this compound (M2) has been confirmed in animal pharmacodynamic models. tga.gov.aueuropa.eu In these models, all three major metabolites of netupitant—M1, M2, and M3—were shown to be pharmacologically active at the NK1 receptor. tga.gov.auhres.ca

However, the potency of these metabolites was found to vary. tga.gov.aueuropa.eu Studies revealed that the M3 metabolite (the OH-methyl derivative) was the most potent, while the M2 metabolite, this compound, was the least active of the three. tga.gov.aueuropa.euhres.ca The desmethyl derivative, M1, exhibited intermediate potency. tga.gov.aueuropa.eu After administration of a 300 mg oral dose of netupitant in humans, the mean peak plasma concentration (Cmax) of the M2 metabolite was approximately 47% of the parent compound, and its area under the curve (AUC) was the lowest relative to the parent drug at 14%. tga.gov.aueuropa.eu

Table 2: Relative Pharmacological Activity of Netupitant Metabolites in Animal Models

| Metabolite | Common Name | Relative Potency |

|---|---|---|

| M1 | Desmethyl-netupitant | Intermediate |

| M2 | This compound | Least Active |

| M3 | OH-methyl derivative | Most Potent |

Based on findings from animal pharmacodynamic models. tga.gov.aueuropa.euhres.ca

Table of Mentioned Compounds

| Compound Name |

|---|

| Netupitant |

| This compound |

| Palonosetron |

| Dexamethasone |

| [¹¹C]-GR205171 |

| Desmethyl-netupitant (M1) |

Analytical Methodologies for Netupitant N Oxide

Development and Validation of Bioanalytical Assays

Validated bioanalytical assays are fundamental for the reliable measurement of Netupitant (B1678218) N-Oxide in plasma and other biological samples. nih.govpsu.edu These assays are developed to be specific, sensitive, accurate, and precise, adhering to regulatory guidelines. nih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the simultaneous determination of netupitant and its major metabolites, including Netupitant N-Oxide (M2). psu.edu The lower limit of quantification (LLOQ) for this compound in human plasma has been established at 2 ng/mL. nih.govpsu.edu The precision of these assays is demonstrated by low intra- and inter-run variability, and accuracy is confirmed by analyzing samples with known concentrations. nih.gov

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary techniques used to separate this compound from its parent drug and other metabolites. vulcanchem.comijpsr.com

Reverse-phase chromatography is the most commonly employed separation technique for this compound. vulcanchem.comnih.govnih.gov This method typically utilizes a C18 stationary phase, which effectively separates the analytes based on their hydrophobicity. nih.govijpsr.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or orthophosphoric acid) and an organic solvent like acetonitrile. ijpsr.comresearchgate.netneliti.com Gradient or isocratic elution can be used to achieve optimal separation. nih.gov For instance, one validated method for netupitant and its metabolites uses a C18 column with isocratic elution. nih.gov Another study simulating the metabolic profile of netupitant also used reversed-phase HPLC for separation. nih.gov

Table 1: Exemplary Chromatographic Conditions for Netupitant Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Std Discovery C18 (250 x 4.6 mm, 5µm) researchgate.net | HSS C18 (100 x 2.1 mm, 1.8µ) ijpsr.com |

| Mobile Phase | Buffer (0.1% OPA, pH 2.2): Acetonitrile (55:45) researchgate.net | 0.01N KH2PO4 (pH 4.0): Acetonitrile (55:45 v/v) ijpsr.com |

| Flow Rate | 1 ml/min researchgate.net | 0.3 ml/min ijpsr.com |

| Detection | 220 nm researchgate.net | 274 nm ijpsr.com |

| Column Temp. | 30°C ijpsr.comresearchgate.net | 30°C ijpsr.comresearchgate.net |

This table is for illustrative purposes and specific conditions may vary between laboratories and applications.

Tandem mass spectrometry (MS/MS) is the preferred method for the detection and quantification of this compound due to its high sensitivity and selectivity. nih.govfda.gov It is often coupled with liquid chromatography (LC-MS/MS). psu.edufda.gov High-resolution mass spectrometry can provide precise mass measurements, aiding in the structural identification of metabolites. vulcanchem.comnih.gov For instance, the exact mass of this compound has been identified as 594.24294525 Da. vulcanchem.com Quantification is typically performed using multiple reaction monitoring (MRM) in positive ion mode, which enhances the specificity of the analysis. nih.gov

Chromatographic Techniques for Separation and Detection

Reference Standards and Certified Materials for Research

The availability of high-quality reference standards is essential for the development, validation, and routine application of analytical methods. clearsynth.comsynzeal.com Several chemical suppliers provide this compound as a reference standard, often accompanied by a certificate of analysis detailing its purity and characterization data. synzeal.comaxios-research.comsimsonpharma.com These standards are crucial for confirming the identity of the metabolite in biological samples and for calibrating the analytical instruments to ensure accurate quantification. axios-research.com They are used in analytical method development, method validation (AMV), and for quality control (QC) purposes in pharmaceutical manufacturing. clearsynth.comsynzeal.com

To improve the accuracy and precision of quantitative bioanalytical methods, stable isotope-labeled internal standards are frequently used. veeprho.comaxios-research.com Deuterated this compound, such as this compound-d6, is available for use as an internal standard in LC-MS/MS assays. simsonpharma.comaxios-research.comlgcstandards.com The use of a deuterated analog helps to correct for variations in sample preparation and instrument response, as it behaves chemically and physically similarly to the unlabeled analyte during extraction and ionization. veeprho.com This ensures more reliable and reproducible quantification of this compound in complex biological matrices like plasma. nih.govveeprho.com

Quality Control and Regulatory Compliance in Analytical Procedures

Analytical procedures for this compound must adhere to strict quality control measures and comply with regulatory guidelines, such as those from the FDA and EMA. nih.govpsu.edufda.gov Method validation is a key component of this, ensuring that the assay is reliable for its intended purpose. psu.edufda.gov This involves assessing parameters like linearity, accuracy, precision, selectivity, and stability. nih.govpsu.edu For example, a validated method for netupitant and its metabolites demonstrated acceptable precision (5-8%) and accuracy (-16% to 7%). psu.edunih.gov Incurred sample reanalysis is also performed to confirm the reproducibility of the method. fda.gov Quality control samples at low, medium, and high concentrations are typically included in each analytical run to monitor the performance of the assay. nih.gov

Toxicological Profile and Safety Considerations of Netupitant N Oxide

Assessment of Metabolite-Specific Toxicities

In preclinical evaluations, Netupitant (B1678218) N-oxide (M2) and the other major metabolites, M1 and M3, have demonstrated pharmacological activity. knighttx.comnih.govnih.gov However, their potency varies. In an animal pharmacodynamic model, M3 was found to be the most potent, while M2 was the least active of the three metabolites. knighttx.com Preclinical studies indicated that the pharmacologic potency of M1 and M2 was lower than that of the parent drug, netupitant. researchgate.net

In vitro studies assessing the potential for cardiac ion channel inhibition showed that Netupitant N-oxide (M2) had a significantly weaker effect compared to the parent compound and metabolites M1 and M3. knighttx.com Specifically, when tested for concentration-dependent suppression of hERG potassium currents, the IC50 value for M2 was substantially higher (25,568.2 ng/mL) than for netupitant (439.7 ng/mL), M1 (474.3 ng/mL), and M3 (2,616.3 ng/mL), indicating a much lower potential for this specific type of cardiac toxicity. knighttx.com

| Compound | IC50 (ng/mL) |

|---|---|

| Netupitant | 439.7 |

| Metabolite M1 | 474.3 |

| Metabolite M2 (this compound) | 25,568.2 |

| Metabolite M3 | 2,616.3 |

Regarding metabolism-based drug interactions, this compound (M2) is a substrate for the P-glycoprotein (P-gp) transporter. fda.govfda.gov In vitro studies showed that M2, along with netupitant and M1, did not inhibit several key CYP enzymes, including CYP1A2, CYP2C19, or CYP2D6. tga.gov.au

Phospholipidosis, characterized by the accumulation of phospholipids (B1166683) in tissues, has been observed in repeat-dose toxicity studies of netupitant in rats and dogs. europa.eueuropa.eu This effect is often associated with cationic amphiphilic drugs. nih.gov To understand the contribution of its metabolites to this finding, an in vitro screening was conducted. tga.gov.au

In this qualitative in vitro assay using bovine corneal fibroblasts, this compound (M2), along with the parent compound netupitant and metabolites M1 and M3, all tested positive for the ability to induce phospholipid accumulation. tga.gov.au This suggests that this compound may contribute to the phospholipidosis observed in in vivo animal studies. tga.gov.au However, the clinical significance of these phospholipidosis findings in humans remains unknown. fda.goveuropa.eueuropa.eufda.gov The effects seen in animals were noted to be reversible or partially reversible after a recovery period. europa.eueuropa.eu While phospholipidosis was observed after repeated high doses in animals, it is not considered a significant concern for the single-dose clinical regimen in cancer patients. knighttx.com

Implications for Pediatric and Vulnerable Populations

The safety and efficacy of netupitant have not been fully established in pediatric populations, and no specific data on the toxicological profile of this compound in children are available. knighttx.comeuropa.eueuropa.eumayoclinic.orgdrugs.com Clinical studies in pediatric patients to evaluate the pharmacokinetics, safety, and efficacy of netupitant are required. clinicaltrials.govfda.govfda.gov These studies include the analysis of plasma samples for netupitant and its metabolites M1, M2 (this compound), and M3. clinicaltrials.gov

Clinical Relevance and Translational Research on Netupitant N Oxide

Impact on Netupitant’s Overall Pharmacokinetic Profile

The metabolic conversion of netupitant (B1678218) to its active metabolites, including Netupitant N-oxide, is a key determinant of its pharmacokinetic behavior. Once absorbed, netupitant is extensively metabolized, and these metabolites contribute to the drug's systemic activity. drugbank.comnih.gov

This compound (M2) contributes notably to the total systemic exposure of active compounds following the administration of netupitant. nih.govnih.gov Clinical studies have quantified its presence in the bloodstream, providing insight into its role. The mean area under the curve (AUC) for this compound was found to be 14% of that of the parent compound, netupitant. fda.govnih.govnih.gov While the desmethyl (M1) and hydroxymethyl (M3) derivatives show higher exposure ratios (29% and 33%, respectively), the contribution of this compound is significant. nih.govnih.gov

The prolonged presence of these active metabolites in the circulation is consistent with the long elimination half-life of netupitant, which is approximately 80 to 88 hours. wikipedia.orgnih.gov This extended half-life, supported by the continued presence of active metabolites like this compound, allows for a sustained therapeutic effect, which is crucial for the prevention of delayed-phase chemotherapy-induced nausea and vomiting (CINV). nih.govdrugs.com

Table 1: Systemic Exposure of Netupitant and its Major Metabolites

| Compound | Metabolite Designation | Mean AUC (% of Parent Compound) | Pharmacological Activity |

|---|---|---|---|

| Netupitant | - | 100% | Active |

| Desmethyl-netupitant | M1 | 29% | Active |

| This compound | M2 | 14% | Active |

| Hydroxy-netupitant | M3 | 33% | Active |

Clinical Significance of Pharmacologically Active Metabolites

All three major metabolites of netupitant—M1, M2 (this compound), and M3—are pharmacologically active. wikipedia.orgresearchgate.net Studies have demonstrated that these metabolites, like the parent drug, can bind to the substance P/neurokinin 1 (NK1) receptor. drugbank.comfda.gov The antagonism of the NK1 receptor in the central nervous system is the primary mechanism for preventing CINV. wikipedia.org By contributing to the pool of active moieties that can exert this receptor blockade, this compound helps to sustain the antiemetic effect long after the peak concentration of the parent drug has passed. nih.gov The long duration of receptor occupancy, measured up to 96 hours, is a key feature of netupitant's clinical efficacy, and the presence of active metabolites like this compound is a contributing factor. nih.govnih.gov

Drug-Drug Interactions Involving this compound

The potential for drug-drug interactions (DDIs) with netupitant is primarily linked to its effect on cytochrome P450 enzymes and drug transporters. While many of these interactions are attributed to the parent compound, the metabolic pathways and transporter affinities of its metabolites, including this compound, are also relevant.

Netupitant is metabolized mainly by CYP3A4, with minor contributions from CYP2C9 and CYP2D6. wikipedia.orgdrugbank.comdrugs.com The parent drug, netupitant, is also a moderate inhibitor of CYP3A4. fda.govnih.govrxlist.com This inhibition can increase the plasma concentrations of other drugs that are substrates of this enzyme. wikipedia.orgnih.gov

The formation of this compound is dependent on CYP3A4 activity. Therefore, co-administration of netupitant with strong CYP3A4 inducers or inhibitors can alter the plasma concentrations of both the parent drug and its metabolites. rxlist.comnih.gov

Strong CYP3A4 inducers (e.g., rifampin) can substantially reduce plasma concentrations of netupitant, thereby decreasing the formation of this compound and potentially reducing efficacy. fda.govnih.gov

Strong CYP3A4 inhibitors (e.g., ketoconazole) can increase the systemic exposure to netupitant, which may also alter the metabolic ratio of its derivatives. nih.gov

Table 2: Summary of CYP450-Mediated Interactions

| Interacting Agent Class | Example | Effect on Netupitant | Effect on this compound Formation |

|---|---|---|---|

| Strong CYP3A4 Inducer | Rifampin | Decreased plasma concentration | Decreased |

| Strong CYP3A4 Inhibitor | Ketoconazole | Increased plasma concentration | Altered |

| CYP3A4 Substrate | Dexamethasone, Midazolam | Increased plasma concentration of substrate | - |

In vitro studies have been conducted to evaluate the interaction of netupitant and its metabolites with various drug transporters. fda.govnih.gov Netupitant has been identified as an inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). drugs.com

Notably, while netupitant itself is not a substrate for P-gp, its metabolite This compound (M2) is a P-gp substrate . drugs.com This suggests that the distribution and elimination of this compound could be influenced by P-gp function and by co-administered drugs that induce or inhibit this transporter. Furthermore, in vitro studies have indicated that netupitant and its three major metabolites are unlikely to cause clinically significant in vivo interactions with a range of other human efflux and uptake transporters, including BSEP, MRP2, OATP1B1, OATP1B3, OAT1, OAT3, OCT1, and OCT2, at clinical doses. fda.gov

Table 3: Interactions with Drug Transporters

| Transporter | Netupitant | This compound (M2) | Clinical Implication |

|---|---|---|---|

| P-glycoprotein (P-gp) | Inhibitor, not a substrate | Substrate | The disposition of this compound may be affected by P-gp modulators. |

| BCRP | Inhibitor | Not specified | - |

| BSEP, MRP2, OATP1B1/3, OAT1/3, OCT1/2 | Unlikely to interact | Unlikely to interact | Low potential for interactions via these transporters. |

Future Research Directions

While the fundamental role of this compound as an active metabolite has been established, several areas warrant further investigation. Future research could focus on:

CYP Inhibition Profile: Investigating whether this compound contributes to the moderate CYP3A4 inhibition observed with netupitant administration.

Metabolite-Specific Activity: Delving into potential differential effects or activities of this compound compared to the parent compound beyond NK1 receptor antagonism.

Further elucidation of these points would provide a more complete understanding of the clinical pharmacology of netupitant and the specific role played by its N-oxide metabolite.

Advanced Preclinical and Clinical Investigations

While dedicated clinical trials focusing solely on this compound have not been a primary area of investigation, its properties have been characterized through preclinical studies as part of the broader research on Netupitant.

Preclinical Characterization:

This compound (M2) is formed alongside two other principal active metabolites: the desmethyl derivative (M1) and the OH-methyl derivative (M3). drugbank.comwikipedia.org All three of these metabolites have been shown to bind to the substance P/neurokinin 1 (NK1) receptor and are considered pharmacologically active. drugbank.comwikipedia.org However, preclinical assessments have indicated that the potency of this compound (M2) and the desmethyl derivative (M1) is lower than that of the parent drug, Netupitant. researchgate.net The OH-methyl derivative (M3), in contrast, has shown a pharmacological potency that is similar to Netupitant. researchgate.net

Systemic exposure to this compound is significant. Following administration of the parent drug, the metabolite-to-Netupitant exposure ratio for M2 was found to be 14%. nih.gov This is compared to ratios of 29% for M1 and 33% for M3, indicating that all three metabolites contribute substantially to the total circulating active moieties. nih.govnih.gov Further characterization has revealed that while Netupitant and its main metabolites M1 and M3 are highly bound to plasma proteins (>99%), this compound (M2) has a slightly lower, yet still high, protein binding of 97%. wikipedia.org

Table 1: Characteristics of Netupitant and its Major Metabolites

| Compound | Metabolite Name | Plasma Protein Binding (%) | Metabolite-to-Parent Exposure Ratio (%) | Relative Potency |

|---|---|---|---|---|

| Netupitant | - | >99.5 | - | - |

| Desmethyl-Netupitant | M1 | >99 | 29 | Lower than parent |

| This compound | M2 | 97 | 14 | Lower than parent |

| Hydroxy-Netupitant | M3 | >99 | 33 | Similar to parent |

Data sourced from multiple preclinical and pharmacokinetic studies. drugbank.comwikipedia.orgresearchgate.netnih.govnih.gov

Clinical Investigations:

Q & A

Q. What analytical techniques are recommended to confirm the structural identity and purity of Netupitant N-Oxide in preclinical studies?

- Methodological Answer : this compound, a metabolite of Netupitant, requires rigorous characterization using high-resolution mass spectrometry (HR-MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) to resolve its stereochemistry and functional groups. Purity is validated via reverse-phase HPLC with UV detection, as described in stability studies for related compounds (e.g., mobile phase: acetonitrile-phosphate buffer, gradient elution) . For novel metabolites, elemental analysis and X-ray diffraction (XRD) may supplement structural proof .

Q. How can researchers design stability-indicating methods to assess this compound degradation under stress conditions?

- Methodological Answer : Stability studies should employ forced degradation protocols (acid/base hydrolysis, oxidative, thermal, and photolytic stress) followed by HPLC-UV or UPLC-MS/MS analysis to quantify degradation products. For example, Table 8 in shows degradation profiles under acidic (0.1N HCl) and oxidative (3% HO) conditions, with %RSD <1.5% for robustness (variations in flow rate, mobile phase ratios) . System suitability parameters (e.g., tailing factor <2, theoretical plates >2000) must be validated per ICH guidelines .

Advanced Research Questions

Q. What experimental approaches are used to investigate the synergistic effects of this compound with 5-HT3 receptor antagonists in preventing chemotherapy-induced nausea and vomiting (CINV)?

- Methodological Answer : Synergy studies require in vitro models (e.g., SP-induced NK1 receptor activation in cell lines) to measure inhibition constants (K) and combination indices (CI). demonstrates that co-administration of Netupitant and Palonosetron enhances SP response inhibition, with CI <1 indicating synergy. In vivo models (e.g., cisplatin-induced emesis in ferrets) should assess delayed-phase efficacy (days 2–5 post-chemotherapy) using CR (complete response) rates and Kaplan-Meier survival analysis . Clinical trial designs (e.g., phase III NCT01376297) compare fixed-dose combinations against monotherapies, with dexamethasone as a co-adjuvant .

Q. How can metabolic pathways of this compound be elucidated in preclinical models, and what are the implications for drug-drug interactions?

- Methodological Answer : Use radiolabeled C-Netupitant in rodent hepatocytes or microsomal assays to track metabolite formation via LC-MS/MS . identifies this compound as a primary metabolite, requiring CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to delineate enzymatic pathways. Pharmacokinetic interactions are assessed using PBPK modeling to predict AUC changes when co-administered with CYP3A4 inducers/inhibitors. Notably, Netupitant does not significantly alter P-glycoprotein (P-gp) substrate pharmacokinetics (e.g., digoxin) in vivo .

Q. What statistical frameworks are recommended for analyzing contradictory data in this compound’s efficacy across diverse patient subgroups (e.g., age, cancer type)?

- Methodological Answer : Post hoc pooled analyses of phase II/III trials (e.g., ) should apply multivariate logistic regression to adjust for covariates (age, cancer type, chemotherapy regimen). For example, subgroup analyses in breast cancer patients (HR = 0.72, 95% CI: 0.58–0.89) vs. lung cancer (HR = 0.85, 95% CI: 0.71–1.02) require Bonferroni correction to mitigate type I errors. Sensitivity analyses (e.g., excluding non-completers) and Bayesian hierarchical models improve robustness .

Methodological Considerations

- Data Validation : Ensure linearity (R >0.999), precision (%RSD <2%), and accuracy (98–102% recovery) in HPLC assays, as per Table 3 and Table 7 in .

- Experimental Reproducibility : Document detailed synthesis protocols (e.g., solvent ratios, reaction times) in supplementary materials, adhering to Beilstein Journal guidelines .

- Ethical Compliance : For clinical data, reference CONSORT guidelines and disclose conflicts of interest per and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.